

# An In-depth Technical Guide to Hexyl Laurate: Synonyms, Properties, and Synthesis

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## Compound of Interest

Compound Name: *Hexyl laurate*

Cat. No.: *B1194852*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexyl laurate**, a versatile fatty acid ester. It covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development who require in-depth technical information on this compound.

## Chemical Identity: Synonyms and Alternative Names

**Hexyl laurate** is known by several alternative names and identifiers, crucial for accurate literature searches and chemical sourcing. Its primary IUPAC name is hexyl dodecanoate. A comprehensive list of its synonyms is provided below:

- Dodecanoic acid, hexyl ester
- Lauric acid, hexyl ester
- **n-Hexyl laurate**
- Cetiol A
- Hexyl dodecanoat
- Laurinsaeurehexylester

## Chemical Identifiers:

- CAS Number: 34316-64-8[1]
- EC Number: 251-932-1[1]
- PubChem CID: 94454[2]
- Chemical Formula: C<sub>18</sub>H<sub>36</sub>O<sub>2</sub>[1]

## Physicochemical Properties

A summary of the key quantitative data for **Hexyl laurate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	284.5 g/mol	[2]
Appearance	Clear, colorless to slightly yellow liquid	[1]
Boiling Point	332-334 °C	
Melting Point	-3.4 °C	
Density	0.864 g/cm <sup>3</sup>	
Solubility	Insoluble in water; soluble in oils	
Refractive Index	1.442	[3]

## Synthesis of Hexyl Laurate

**Hexyl laurate** is synthesized via the esterification of lauric acid with hexanol.[1] While chemical synthesis using acid catalysts is possible, enzymatic synthesis using lipases offers a greener and more specific alternative, which is of increasing interest in pharmaceutical and cosmetic applications.[4]

# Enzymatic Synthesis of Hexyl Laurate: Experimental Protocol

This protocol details the lipase-catalyzed synthesis of **Hexyl laurate** in a solvent-free system, a method favored for its environmental benefits and high yield.

## Materials:

- Lauric acid (dodecanoic acid)
- Hexanol
- Immobilized lipase (e.g., from *Rhizomucor miehei*, Lipozyme IM-77)<sup>[5]</sup>
- Heptane (for sample preparation)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for derivatization)
- Phosphate buffer (for pH memory)

## Equipment:

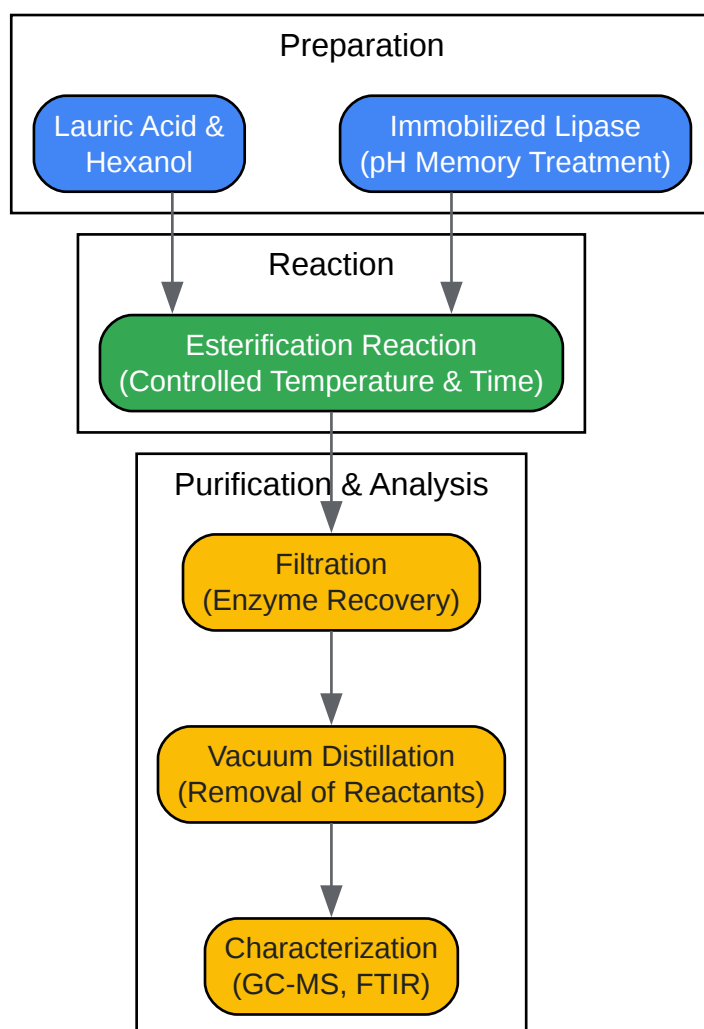
- Jacketed glass reactor with magnetic stirrer and temperature control
- Vacuum pump
- Gas chromatograph-mass spectrometer (GC-MS)
- Fourier-transform infrared spectrometer (FTIR)

## Protocol:

- Enzyme Preparation (pH Memory):
  - The immobilized lipase is pre-treated with a phosphate buffer of a specific pH (e.g., pH 5.9) to establish a "pH memory," which can enhance enzyme activity in the non-aqueous reaction medium.<sup>[5]</sup>

- The buffered enzyme is then dried under vacuum to remove moisture before being added to the reaction mixture.
- Esterification Reaction:
  - Lauric acid and hexanol are added to the jacketed glass reactor in a specific molar ratio (e.g., 1:1.5 lauric acid to hexanol).[6]
  - The reaction mixture is heated to the desired temperature (e.g., 47.5 °C) with constant stirring.[6]
  - The pre-treated immobilized lipase is added to the mixture at a specific concentration (e.g., 25.4 mg/volume).[5]
  - The reaction is allowed to proceed for a set duration (e.g., 40.6 minutes).[5]
- Product Purification:
  - Upon completion, the immobilized enzyme is separated from the reaction mixture by filtration for potential reuse.
  - The unreacted starting materials can be removed by vacuum distillation due to their lower boiling points compared to **Hexyl laurate**.

## Synthesis Workflow Diagram



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- To cite this document: BenchChem. [An In-depth Technical Guide to Hexyl Laurate: Synonyms, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194852#hexyl-laurate-synonyms-and-alternative-names]

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